REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[NH2:10])[C:5]#[N:6].[C:11](N1C=CN=C1)(N1C=CN=C1)=[O:12]>C1COCC1.CCOC(C)=O>[C:5]([C:4]1[CH:7]=[CH:8][C:9]2[NH:10][C:11](=[O:12])[NH:1][C:2]=2[CH:3]=1)#[N:6]
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Name
|
|
Quantity
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2 g
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Type
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reactant
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Smiles
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NC=1C=C(C#N)C=CC1N
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Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
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CCOC(=O)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with 1N HCl (30 mL) and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
|
Filtration and concentration
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC2=C(NC(N2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |